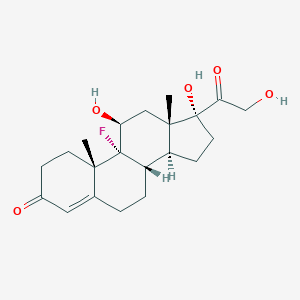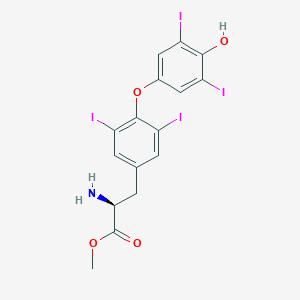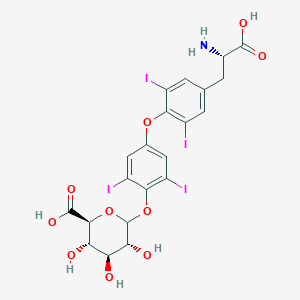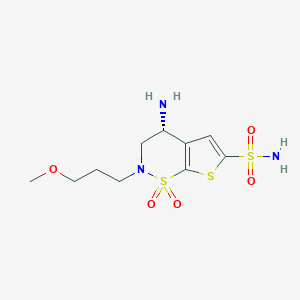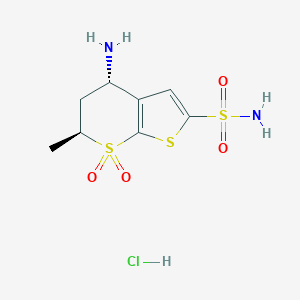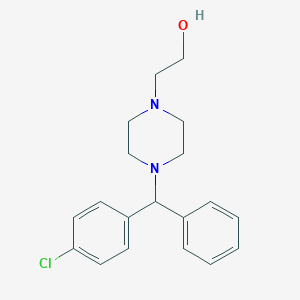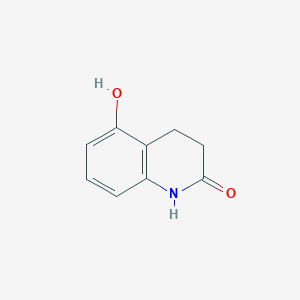
5-羟基-3,4-二氢喹啉-2(1H)-酮
描述
5-hydroxy-3,4-dihydroquinolin-2(1H)-one is a quinolone and a hydroxyquinoline .
Synthesis Analysis
The synthesis of 5-hydroxy-3,4-dihydroquinolin-2(1H)-one involves a stirred solution of the compound (2 g, 12.27 mmol) in acetonitrile (80 mL). Benzyl bromide (1.46 mL, 12.27 mmol) and Cs2CO3 (6 g, 18.4 mmol) are added at room temperature under an inert atmosphere. The reaction mixture is then heated to reflux temperature and stirred for 4 hours .Molecular Structure Analysis
The molecular structure of 5-hydroxy-3,4-dihydroquinolin-2(1H)-one is represented by the formula C9H9NO2 .Chemical Reactions Analysis
The chemical reactions involving 5-hydroxy-3,4-dihydroquinolin-2(1H)-one are not well-documented in the literature. More research is needed to fully understand its reactivity .Physical And Chemical Properties Analysis
5-hydroxy-3,4-dihydroquinolin-2(1H)-one has a molecular weight of 163.17 g/mol. It has two hydrogen bond donors and two hydrogen bond acceptors. Its IUPAC name is 5-hydroxy-3,4-dihydro-1H-quinolin-2-one .科学研究应用
抗菌和抗疟活性:5-羟基-3,4-二氢喹啉-2(1H)-酮衍生物,特别是3-(4,5-二氢-5-芳基-1-苯基-1H-吡唑-3-基)-4-羟基喹啉-2(1H)-酮,显示出强大的抗菌和体外抗疟活性。化合物4h和5d表现出强大的抗疟活性,超过了标准治疗(Sarveswari, Vijayakumar, Siva, & Priya, 2014)。
抗结核药物:含有3,4-二氢喹啉-2(1H)-酮核的缩醛衍生物,在与锌形成络合物时,表现出优秀的抗结核活性。其中一些锌络合物对结核分枝杆菌显示出显著的最小抑制浓度(Mandewale, Kokate, Thorat, Sawant, & Yamgar, 2016)。
抗癫痫活性:某些3,4-二氢喹啉-2(1H)-酮衍生物被确认具有有前途的抗癫痫特性。这些化合物在实验模型中表现出高效性,并且还表现出强大的结合亲和力与GABAA受体(Wang, Liu, Lei, Li, Wei, Wang, & Liu, 2020)。
抗氧化应用:合成的几种4-羟基喹啉-2(1H)-酮衍生物已被评估为润滑脂抗氧化剂,显示出在减少氧化方面的显著功效(Hussein, Ismail, & El-Adly, 2016)。
抗癌活性:一些3,4-二氢喹啉-2(1H)-酮衍生物已被合成并评估其作为抗肿瘤药物的潜力。这些化合物在体外对各种癌细胞系表现出显著的细胞毒活性,表明它们作为抗癌药物的潜力(Wang, Guan, Ohkoshi, Guo, Wang, Zhu, Wang, Hamel, Yang, Li, Qian, Morris-Natschke, Yuan, Lee, & Xie, 2014)。
安全和危害
The safety information available for 5-hydroxy-3,4-dihydroquinolin-2(1H)-one indicates that it may be harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling. In case of contact with eyes, rinse cautiously with water for several minutes .
属性
IUPAC Name |
5-hydroxy-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c11-8-3-1-2-7-6(8)4-5-9(12)10-7/h1-3,11H,4-5H2,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTTJAIFHRUAFED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C(=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20184472 | |
| Record name | 2(1H)-Quinolinone, 3,4-dihydro-5-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20184472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-hydroxy-3,4-dihydroquinolin-2(1H)-one | |
CAS RN |
30389-33-4 | |
| Record name | 3,4-Dihydro-5-hydroxy-2(1H)-quinolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30389-33-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Dihydro-5-hydroxy-2(1H)-quinolinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030389334 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2(1H)-Quinolinone, 3,4-dihydro-5-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20184472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-DIHYDRO-5-HYDROXY-2(1H)-QUINOLINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BH76UU379C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



